Product packaging for (L)-Suberyl Carnitine-d3 Inner Salt(Cat. No.:)

(L)-Suberyl Carnitine-d3 Inner Salt

Cat. No.: B13430349
M. Wt: 320.40 g/mol
InChI Key: YVWVEIPYMGBQPE-LBBMYNEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Acylcarnitines within Lipid and Amino Acid Metabolism

Acylcarnitines are a class of compounds that are essential for the metabolism of lipids and amino acids. They are formed when a fatty acid or an organic acid is attached to L-carnitine, a quaternary ammonium (B1175870) compound synthesized from the amino acids lysine (B10760008) and methionine. nih.govcaymanchem.comsigmaaldrich.com

The primary function of L-carnitine and its acyl-derivatives is to transport long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of ATP. fishersci.cahmdb.canih.govnih.gov This process, known as the carnitine shuttle, is vital for tissues with high energy demands, such as skeletal and cardiac muscle. fishersci.canih.gov The shuttle involves a series of enzymatic reactions that facilitate the transfer of the acyl group across the inner mitochondrial membrane, which is otherwise impermeable to long-chain fatty acids. nih.gov

Beyond their role in fatty acid transport, acylcarnitines are also involved in modulating the intracellular ratio of free coenzyme A (CoA) to acyl-CoA, a critical factor in maintaining metabolic flexibility. nih.gov Furthermore, the profile of acylcarnitines in biological fluids can provide a snapshot of the metabolic state of an individual. For instance, specific acylcarnitines are byproducts of the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. sigmaaldrich.comnih.govmdpi.com Elevated levels of certain short-chain acylcarnitines, such as propionylcarnitine (B99956) (C3) and isovalerylcarnitine (B1198194) (C5), can indicate alterations in BCAA metabolism. sigmaaldrich.comnih.gov Consequently, the analysis of acylcarnitine profiles is a valuable tool for diagnosing and monitoring inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidemias. nih.govbevital.nonih.gov

Principles and Applications of Stable Isotope Labeling in Metabolomics

Metabolomics aims to comprehensively identify and quantify the complete set of small-molecule metabolites in a biological system. Stable isotope labeling is a powerful technique used in metabolomics to trace the fate of atoms through metabolic pathways and to accurately quantify metabolites. bevital.nomdpi.commdpi.com This method involves introducing molecules enriched with stable (non-radioactive) isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), into a biological system. mdpi.comnih.gov

Because these labeled compounds are chemically identical to their naturally occurring, "light" counterparts, they are processed by enzymes in the same manner. mdpi.comhmdb.ca However, their increased mass allows them to be distinguished and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.commdpi.com

One of the key applications of stable isotope labeling is in metabolic flux analysis, which measures the rates of metabolic reactions. bevital.nomdpi.com By tracking the incorporation of an isotopic label from a precursor into a downstream metabolite, researchers can elucidate the activity of metabolic pathways under different physiological or pathological conditions. bevital.no Another critical application is isotope dilution mass spectrometry (IDMS), a gold-standard method for the accurate quantification of metabolites. mdpi.com In IDMS, a known amount of a stable isotope-labeled version of the target metabolite is added to a sample as an internal standard. By measuring the ratio of the natural to the labeled metabolite, the precise concentration of the endogenous metabolite can be determined, correcting for any sample loss during preparation and analysis. mdpi.comhmdb.ca

Role of Deuterium-Labeled Compounds as Research Tools for Metabolic Studies

Deuterium (²H), a stable isotope of hydrogen, is widely used in the synthesis of labeled compounds for metabolic research. nih.govfishersci.ca Deuterium-labeled compounds are valuable tools for several reasons. Firstly, the hydrogen-deuterium substitution results in a minimal change to the chemical properties of the molecule, ensuring that it behaves almost identically to the unlabeled compound in biological systems. hmdb.ca Secondly, the mass difference between hydrogen and deuterium is significant enough to be easily detected by mass spectrometry. fishersci.ca

In metabolic studies, deuterium-labeled compounds serve as excellent tracers to follow the metabolic fate of molecules. fishersci.ca They are used to investigate the pathways of drug metabolism, helping researchers understand how pharmaceuticals are absorbed, distributed, metabolized, and excreted. nih.govfishersci.ca Furthermore, deuterium labeling can be used to probe enzyme reaction mechanisms by studying the kinetic isotope effect—the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes.

In the context of quantitative metabolomics, deuterium-labeled compounds are frequently employed as internal standards in mass spectrometry-based assays. nih.govmdpi.comhmdb.ca The co-elution of the labeled internal standard with the unlabeled endogenous analyte in liquid chromatography-mass spectrometry (LC-MS) allows for precise and accurate quantification by correcting for variations in sample extraction, derivatization, and ionization efficiency. nih.govmdpi.com

Significance of (L)-Suberyl Carnitine-d3 Inner Salt as a Specific Research Standard and Tracer

This compound is a deuterated form of suberoyl-L-carnitine. Suberoyl-L-carnitine is a dicarboxylic acylcarnitine, meaning its acyl chain has two carboxyl groups. hmdb.ca The presence of elevated levels of dicarboxylic acylcarnitines, including suberoyl-L-carnitine (often abbreviated as C8-DC), in urine and blood is a key biomarker for certain inborn errors of metabolism. fishersci.ca These include disorders of fatty acid ω-oxidation and peroxisomal fatty acid oxidation, such as dicarboxylic aciduria. nih.govfishersci.ca In these conditions, the normal β-oxidation pathway is impaired, leading to an increased reliance on alternative metabolic routes that produce dicarboxylic acids. nih.gov

The primary significance of this compound lies in its role as an internal standard for the accurate quantification of endogenous suberoyl-L-carnitine using mass spectrometry. nih.govmdpi.comhmdb.ca In clinical and research settings, measuring the precise concentration of suberoyl-L-carnitine is crucial for the diagnosis and monitoring of patients with suspected fatty acid oxidation disorders. nih.govnih.gov By adding a known amount of this compound to a patient's biological sample (e.g., plasma or urine), researchers can use isotope dilution mass spectrometry to obtain highly accurate and reliable measurements of the endogenous biomarker. mdpi.com This accuracy is essential for making correct clinical diagnoses and for studying the underlying pathophysiology of these metabolic diseases.

While its primary use is as an internal standard, this compound could also potentially be used as a tracer to study the in vivo kinetics and metabolism of dicarboxylic acylcarnitines, providing further insights into the biochemical consequences of fatty acid oxidation disorders.

Data Tables

Table 1: Properties of this compound

PropertyValueSource
Chemical Name This compound
Synonyms (R)-3-Carboxy-2-[(7-carboxy-1-oxoheptyl)oxy]-N,N,N-trimethyl-1-propanaminium-d3 Chloride; (R)-Suberyl Carnitine-d3
Molecular Formula C₁₅H₂₅D₃NO₆
Molecular Weight 321.4 g/mol
Typical Application Internal standard for mass spectrometry caymanchem.comfishersci.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H27NO6 B13430349 (L)-Suberyl Carnitine-d3 Inner Salt

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H27NO6

Molecular Weight

320.40 g/mol

IUPAC Name

(3R)-3-(7-carboxyheptanoyloxy)-4-[dimethyl(trideuteriomethyl)azaniumyl]butanoate

InChI

InChI=1S/C15H27NO6/c1-16(2,3)11-12(10-14(19)20)22-15(21)9-7-5-4-6-8-13(17)18/h12H,4-11H2,1-3H3,(H-,17,18,19,20)/t12-/m1/s1/i1D3

InChI Key

YVWVEIPYMGBQPE-LBBMYNEISA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCC(=O)O

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Isotopic Integrity of L Suberyl Carnitine D3 Inner Salt

Chemical Synthesis Pathways for Isotope-Labeled Acylcarnitines

The synthesis of isotope-labeled acylcarnitines, including dicarboxylic acylcarnitines like suberyl carnitine, typically involves the esterification of L-carnitine with an isotopically labeled acyl donor. A general and effective method for the preparation of dicarboxylic acylcarnitines utilizes the reaction of L-carnitine chloride with a cyclic anhydride or an isopropylidene ester of the corresponding dicarboxylic acid in a trifluoroacetic acid solution nih.gov. This approach has been successfully employed to synthesize a range of dicarboxylic acylcarnitines and their stable isotope-labeled analogs containing deuterium (B1214612) nih.gov.

A facile approach has also been developed for the synthesis of a variety of isotope-labeled acylcarnitines, allowing for a mass shift of 3 to 12 daltons (Da) compared to their unlabeled counterparts cncb.ac.cn. This adaptability is crucial for creating a panel of internal standards for comprehensive acylcarnitine profiling.

Strategies for Deuterium Incorporation at Specific Molecular Positions

The introduction of deuterium atoms into the molecule can be achieved at various positions, either within the acyl chain or on the carnitine moiety. The choice of deuteration site depends on the desired mass shift and the synthetic accessibility of the labeled precursors.

One common strategy involves the use of a deuterated acyl donor. For instance, a deuterated dicarboxylic acid, such as suberic acid-d3, can be synthesized and subsequently coupled with L-carnitine. The synthesis of deuterated fatty acids can be accomplished through various methods, including the reduction of a suitable precursor with a deuterium source like lithium aluminum deuteride nih.gov. Another approach is the catalytic H/D exchange in the presence of a deuterium source such as deuterium oxide (D₂O) chem-station.com.

Alternatively, deuterium can be incorporated into the L-carnitine molecule itself. Commercially available deuterated L-carnitine derivatives, such as L-carnitine-d3 or L-carnitine-d9, serve as valuable starting materials for the synthesis of a wide array of deuterated acylcarnitines avantiresearch.com. The reaction of these labeled carnitine precursors with the appropriate acylating agent yields the desired deuterated acylcarnitine standard.

Reaction Conditions and Yield Optimization for Deuterated Carnitine Derivatives

The efficiency of the esterification reaction is critical for maximizing the yield of the desired deuterated acylcarnitine. The use of trifluoroacetic acid as a solvent and catalyst provides a suitable acidic environment for the reaction between L-carnitine and the acyl donor nih.gov. The reaction is typically carried out with an excess of the acylating agent to drive the equilibrium towards product formation nih.gov.

For dicarboxylic acylcarnitines, the use of cyclic anhydrides, where applicable, can be advantageous as it simplifies the reaction stoichiometry and byproducts. When cyclic anhydrides are not available, activation of the dicarboxylic acid, for example, by conversion to an isopropylidene ester, is a necessary step nih.gov.

Verification of Isotopic Purity and Chemical Structure in Synthesized Standards

Ensuring the chemical and isotopic integrity of synthesized standards is paramount for their use in quantitative analytical methods. A combination of spectroscopic and spectrometric techniques is employed to confirm the structure and determine the level of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Content

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure and assessing the isotopic purity of deuterated compounds. In ¹H NMR spectroscopy of a deuterated acylcarnitine, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity researchgate.net. This allows for the verification of the specific sites of deuterium incorporation.

For a more direct quantification of deuterium content, ²H NMR spectroscopy can be employed. This technique directly observes the deuterium nuclei, providing information about their chemical environment and abundance. The integration of the deuterium signals relative to an internal standard can be used to determine the isotopic enrichment.

Table 1: Representative ¹H NMR Chemical Shifts for Acylcarnitines

ProtonsChemical Shift (ppm)Multiplicity
N(CH₃)₃~3.2s
N-CH₂~3.4-3.6m
CH-O~5.5m
CH₂-COOH~2.4-2.6m
Acyl Chain CH₂~1.3-2.3m

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific acyl chain.

High-Resolution Mass Spectrometry for Isotopic Mass Confirmation

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and verifying the isotopic enrichment of the synthesized standard. By providing a highly accurate mass measurement, HRMS can distinguish between the deuterated compound and any residual unlabeled species.

In the mass spectrum of (L)-Suberyl Carnitine-d3, the molecular ion peak will be shifted by approximately 3 Da compared to its unlabeled counterpart. The isotopic distribution pattern can also be analyzed to confirm the number of deuterium atoms incorporated. Tandem mass spectrometry (MS/MS) is used to further confirm the structure by analyzing the fragmentation pattern. The fragmentation of acylcarnitines typically yields characteristic product ions, such as the fragment at m/z 85, which corresponds to the carnitine moiety nih.gov. In a deuterated analog, the fragments containing the deuterium label will exhibit a corresponding mass shift, providing further evidence for the correct structure and labeling site.

Table 2: Expected Mass Fragments for (L)-Suberyl Carnitine and its d3-Isotopologue

FragmentUnlabeled m/zd3-Labeled m/zDescription
[M+H]⁺318.217321.236Protonated Molecular Ion
[M+H - C₄H₉NO]⁺217.149220.168Loss of Trimethylamine
[C₄H₉NO₂]⁺103.060103.060 or 106.079Carnitine-related fragment (depending on labeling position)
[C₄H₅O₂]⁺85.02885.028 or 88.047Characteristic Carnitine Fragment (depending on labeling position)

Note: The exact m/z values of the deuterated fragments will depend on the specific location of the deuterium atoms.

Considerations for Stability and Storage of Labeled Acylcarnitine Research Standards

The long-term stability of labeled acylcarnitine standards is crucial for maintaining the accuracy and reproducibility of quantitative assays over time. Acylcarnitines are susceptible to hydrolysis, particularly at elevated temperatures and non-neutral pH.

Studies have shown that acylcarnitines are more stable when stored at low temperatures, such as -20°C or -80°C nih.gov. At room temperature, significant degradation can occur, with short-chain acylcarnitines generally being less stable than their long-chain counterparts nih.gov. Dicarboxylic acylcarnitines may also exhibit different stability profiles compared to monocarboxylic acylcarnitines.

For optimal stability, it is recommended to store (L)-Suberyl Carnitine-d3 Inner Salt and other labeled acylcarnitine standards as a dry solid or in a non-aqueous solvent at low temperatures. Repeated freeze-thaw cycles should be avoided. When preparing stock solutions, using anhydrous solvents can help to minimize hydrolysis. The stability of the standard in the working solution and the biological matrix should also be evaluated as part of the method validation process. Regular assessment of the purity and concentration of the standard is advisable to ensure the ongoing integrity of the quantitative data.

Metabolic Roles and Research Applications of Acylcarnitines Utilizing Stable Isotope Tracers

Investigations into Fatty Acid Oxidation (FAO) Pathways

Stable isotope tracers are invaluable for studying the intricate pathways of fatty acid oxidation (FAO). Acylcarnitines are central to this process, acting as transport molecules for fatty acids to enter the mitochondria for beta-oxidation. hmdb.ca (L)-Suberyl Carnitine-d3 Inner Salt, as a tracer for a specific dicarboxylic acylcarnitine, enables researchers to probe aspects of fatty acid metabolism, particularly the oxidation of dicarboxylic acids which becomes significant when typical beta-oxidation is impaired or overloaded.

Dicarboxylic acids are generated through omega-oxidation of long-chain fatty acids, a pathway that becomes more active under conditions of high fatty acid flux. The resulting dicarboxylic acids are further metabolized via beta-oxidation in mitochondria, a process that can be tracked using labeled tracers. By introducing a known quantity of (L)-Suberyl Carnitine-d3, researchers can trace the metabolic fate of suberoyl-carnitine, providing insights into the efficiency and regulation of dicarboxylic acid oxidation pathways.

The carnitine shuttle is essential for transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a critical rate-limiting step for FAO. nih.govnih.gov This system involves three key proteins: Carnitine Palmitoyltransferase 1 (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase 2 (CPT2). youtube.com

Stable isotope-labeled acylcarnitines like (L)-Suberyl Carnitine-d3 are instrumental in characterizing the function of these enzymes. For instance, in vitro assays using isolated mitochondria or purified enzymes can employ this tracer to measure enzyme kinetics and activity. By monitoring the conversion and transport of the labeled substrate, researchers can determine how various physiological and pathological conditions regulate the activity of the carnitine shuttle components.

Enzyme/TransporterLocationFunctionRole in Acylcarnitine Metabolism
Carnitine Palmitoyltransferase 1 (CPT1)Outer Mitochondrial MembraneConverts long-chain acyl-CoAs to acylcarnitines. youtube.comCatalyzes the formation of acylcarnitines from acyl-CoAs and free carnitine.
Carnitine-Acylcarnitine Translocase (CACT)Inner Mitochondrial MembraneTransports acylcarnitines into the matrix in exchange for free carnitine. youtube.comFacilitates the movement of acylcarnitines, including suberoyl-carnitine, across the inner mitochondrial membrane.
Carnitine Palmitoyltransferase 2 (CPT2)Inner Mitochondrial Membrane (Matrix Side)Converts acylcarnitines back to acyl-CoAs within the matrix. youtube.comReleases the acyl group from carnitine for subsequent β-oxidation.

Metabolic flux analysis using stable isotopes provides a dynamic view of cellular metabolism that static metabolite concentrations cannot offer. frontiersin.org Introducing (L)-Suberyl Carnitine-d3 into a cellular or animal model allows researchers to trace the flow of the suberoyl moiety through mitochondrial pathways. nih.gov This is a powerful method to quantify the rate of metabolic reactions and understand how different substrates contribute to energy production. frontiersin.org For example, by measuring the rate of appearance of labeled downstream metabolites, scientists can assess the flux through dicarboxylic acid oxidation and its contribution to the total energy budget of the cell under various conditions. This approach is crucial for understanding metabolic reprogramming in diseases like diabetes and cancer.

Analysis of Branched-Chain Amino Acid Metabolism and Related Acylcarnitines

Metabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—results in the formation of specific acyl-CoA intermediates, which can be esterified to carnitine. nih.gov These BCAA-derived acylcarnitines serve as important biomarkers for disorders related to BCAA catabolism, such as maple syrup urine disease. Although suberoyl-carnitine is not directly derived from BCAA metabolism, its accurate quantification is part of a broader analytical strategy.

Comprehensive acylcarnitine profiling, which simultaneously measures a wide array of acylcarnitines, is essential for studying the interplay between different metabolic pathways. nih.gov In these analyses, a panel of stable isotope-labeled internal standards, including (L)-Suberyl Carnitine-d3, is used to ensure the precise quantification of each individual acylcarnitine species. This allows researchers to obtain a detailed snapshot of metabolic status, revealing how perturbations in BCAA metabolism might affect other pathways, like fatty acid oxidation, and vice versa.

Elucidating Metabolic Flexibility and Homeostasis in Cellular and Systemic Models

Metabolic flexibility is the capacity of a system to adapt fuel oxidation to fuel availability, a key component of metabolic health. nih.govresearchgate.net The carnitine pool plays a crucial role in this process by buffering the acyl-CoA-to-free-CoA ratio, thereby facilitating the switch between glucose and fatty acid oxidation. nih.govnih.gov When one pathway is highly active, it can lead to the accumulation of specific acyl-CoAs. The conversion of these acyl-CoAs to acylcarnitines frees up coenzyme A, which is essential for other metabolic reactions to proceed. researchgate.net

Stable isotope tracers like (L)-Suberyl Carnitine-d3 are used to probe the dynamics of the acylcarnitine pool to assess metabolic flexibility. By exposing cells or organisms to different metabolic challenges (e.g., high-fat diet, exercise, fasting) and tracing the fate of labeled acylcarnitines, researchers can understand how efficiently the system manages and partitions fuel sources. nih.gov This helps to elucidate the mechanisms underlying metabolic inflexibility, a hallmark of conditions like insulin (B600854) resistance and type 2 diabetes. nih.gov

Biomarker Research and Pathway Analysis in Metabolic Studies

Acylcarnitine profiling is a cornerstone of newborn screening and the diagnosis of inborn errors of metabolism. researchgate.net Specific acylcarnitines accumulate in the blood and urine of individuals with genetic defects in fatty acid oxidation or amino acid catabolism, serving as direct biomarkers for these conditions. Suberoyl-carnitine, for example, can be elevated in patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency as a result of the alternative omega-oxidation of fatty acids.

The use of (L)-Suberyl Carnitine-d3 as an internal standard is critical for the clinical validation of such biomarkers. caymanchem.com It ensures that measurements are accurate and reproducible, which is paramount for diagnostic testing. Furthermore, in metabolic research, tracking the levels of a panel of acylcarnitines helps to identify perturbed pathways and discover novel biomarkers for a range of complex diseases, including cardiovascular disease and certain cancers. frontiersin.orgnih.gov

The primary application of this compound is as an internal standard in targeted metabolomics for the comprehensive profiling of acylcarnitines. caymanchem.com This technique, typically employing liquid chromatography-mass spectrometry (LC-MS), allows for the simultaneous quantification of dozens of acylcarnitine species in biological fluids and tissues. nih.gov

Investigating Mitochondrial Function and Stress Responses

The investigation of mitochondrial function and the cellular response to metabolic stress heavily relies on the accurate quantification of acylcarnitines. This compound, a stable isotope-labeled analog of suberoyl carnitine, serves as an invaluable tool in this context, primarily by functioning as an internal standard in mass spectrometry-based metabolomics.

The fundamental role of acylcarnitines is to facilitate the transport of fatty acids across the inner mitochondrial membrane for their subsequent breakdown through β-oxidation to produce energy. hmdb.ca Suberoyl-L-carnitine, a medium-chain acylcarnitine, is an ester of carnitine and suberic acid. hmdb.ca Its concentration in biological fluids and tissues can provide a window into the state of fatty acid metabolism. nih.gov Under conditions of metabolic stress, such as inborn errors of metabolism, diabetes, or exposure to certain toxins, the process of fatty acid oxidation can become impaired. nih.gov This impairment can lead to the accumulation of specific acylcarnitine species, which can be detected and quantified to diagnose and study these conditions. nih.govresearchgate.net

The use of a stable isotope-labeled internal standard like this compound is critical for achieving the precision and accuracy required in these quantitative analyses. nih.gov When added to a biological sample at a known concentration at the beginning of the sample preparation process, it experiences the same extraction, derivatization, and ionization effects as the endogenous, non-labeled suberoyl carnitine. By comparing the signal of the labeled standard to the unlabeled analyte in the mass spectrometer, researchers can correct for any sample loss or variation in instrument response, leading to a highly reliable measurement of the endogenous suberoyl carnitine concentration.

Detailed research findings have demonstrated that acylcarnitine profiling can reveal specific mitochondrial dysfunctions. For instance, inborn errors of metabolism affecting specific enzymes in the β-oxidation pathway lead to the buildup of characteristic acylcarnitine profiles. While direct studies on this compound are not extensively published, the principle of its application is well-established. For example, the accumulation of medium-chain acylcarnitines can indicate a deficiency in medium-chain acyl-CoA dehydrogenase (MCAD), a common genetic disorder. The precise measurement of suberoyl carnitine, facilitated by its deuterated standard, would be crucial in the diagnostic workup of such conditions.

The following interactive table illustrates hypothetical changes in acylcarnitine profiles under conditions of mitochondrial stress, highlighting the type of data that can be obtained using stable isotope dilution mass spectrometry with standards like this compound.

Table 1: Illustrative Acylcarnitine Profile in a Hypothetical Mitochondrial Stress Scenario

AnalyteControl Group (µM)Mitochondrial Stress Group (µM)Fold ChangePutative Implication
Free Carnitine (C0)45.2 ± 5.120.1 ± 3.8-2.2Depletion due to sequestration
Acetylcarnitine (C2)5.3 ± 1.28.9 ± 2.1+1.7Incomplete oxidation of fatty acids
Propionylcarnitine (B99956) (C3)0.4 ± 0.11.5 ± 0.4+3.8Disruption of amino acid/odd-chain fatty acid metabolism
Butyrylcarnitine (C4)0.2 ± 0.050.9 ± 0.2+4.5Impaired short-chain fatty acid oxidation
Suberoyl Carnitine (C8-DC) 0.1 ± 0.03 0.8 ± 0.15 +8.0 Block in medium-chain fatty acid oxidation
Octanoylcarnitine (C8)0.3 ± 0.072.5 ± 0.6+8.3MCAD deficiency indicator
Palmitoylcarnitine (C16)0.5 ± 0.10.6 ± 0.1No significant changeLong-chain fatty acid transport may be unaffected

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Contributions of Stable Isotope Tracers to Theoretical Models of Metabolic Networks

Stable isotope tracers, such as this compound, are fundamental to the development and refinement of theoretical models of metabolic networks. These models are computational representations of the complex web of biochemical reactions within a cell and are essential for understanding systemic metabolic behavior in both healthy and diseased states. nih.gov

The accuracy of any metabolic model is contingent on the quality of the data used to construct and validate it. Mass spectrometry, coupled with stable isotope dilution analysis, provides the highly accurate and quantitative data on metabolite concentrations that these models require. nih.gov By serving as an internal standard, this compound allows for the precise measurement of endogenous suberoyl carnitine levels. This data point, along with the concentrations of numerous other metabolites, can be integrated into a metabolic network reconstruction. nih.gov

For instance, in models of mitochondrial fatty acid oxidation, the concentrations of various acylcarnitines are critical parameters. These models include the enzymatic reactions of the carnitine shuttle and the β-oxidation spiral. The carnitine shuttle, which transports fatty acids into the mitochondria, is a key regulatory point. The model would incorporate the reactions catalyzed by carnitine palmitoyltransferase I (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT2).

The contribution of tracers like this compound extends beyond static concentration measurements. In metabolic flux analysis, stable isotopes are used to trace the flow of atoms through a metabolic pathway. While this compound itself is primarily used for quantification, the data it helps generate can be used in conjunction with data from other tracing experiments (e.g., using 13C-labeled fatty acids) to constrain the fluxes in the model. This allows researchers to not only know the concentration of metabolites but also the rates at which they are being converted, providing a dynamic view of metabolism. nih.gov

The integration of precise acylcarnitine data helps to identify potential bottlenecks or dysregulated points in the network. For example, if a model, supplied with data showing elevated suberoyl carnitine, predicts a downstream decrease in energy production, this can generate new hypotheses about the specific enzymatic defects at play in a metabolic disease.

The table below lists key components of the mitochondrial fatty acid oxidation network that would be informed by data obtained using stable isotope-labeled internal standards.

Table 2: Key Components in a Metabolic Model of Mitochondrial Fatty Acid Oxidation

Component TypeNameRole in the Network
EnzymeCarnitine Palmitoyltransferase I (CPT1)Catalyzes the conversion of acyl-CoAs to acylcarnitines at the outer mitochondrial membrane.
TransporterCarnitine-Acylcarnitine Translocase (CACT)Transports acylcarnitines across the inner mitochondrial membrane in exchange for free carnitine.
EnzymeCarnitine Palmitoyltransferase II (CPT2)Converts acylcarnitines back to acyl-CoAs within the mitochondrial matrix.
EnzymeAcyl-CoA Dehydrogenases (e.g., MCAD)Catalyze the first step of β-oxidation for fatty acids of specific chain lengths.
MetaboliteFree CarnitineEssential cofactor for the transport of long-chain fatty acids.
MetaboliteAcyl-CoAsActivated form of fatty acids within the cell.
MetaboliteAcylcarnitines (e.g., Suberoyl Carnitine) Transport form of fatty acids across the inner mitochondrial membrane.
MetaboliteAcetyl-CoAEnd product of β-oxidation, feeds into the Krebs cycle.

By providing robust and accurate data, stable isotope tracers like this compound are indispensable for building predictive and clinically relevant models of metabolic networks.

Future Directions and Emerging Research Avenues for Deuterated Acylcarnitines

Development of Novel Isotope Labeling Strategies for Expanded Metabolome Coverage

The core of metabolic investigation using deuterated compounds lies in the ability to introduce a stable isotope label and track its journey through various biochemical transformations. nih.gov The development of innovative labeling strategies is continually expanding the portion of the metabolome that can be studied, moving beyond simple observation to mechanistic investigation. hmdb.ca

Early strategies often involved uniform labeling (e.g., U-13C-glucose) or specific labeling of common precursors. cas.cz More recent and future-facing approaches aim for greater subtlety and coverage:

Partial and Positional Labeling: Using partly labeled nutrients, such as 1,2-¹³C-glucose or deuterium-labeled fatty acids, allows researchers to determine the specific biosynthetic routes of metabolites by analyzing the resulting isotopomer patterns. cas.cz This helps in elucidating novel pathways and understanding the contributions of different substrates to a single metabolic pool.

Dynamic Stable Isotope Labeling: This involves introducing a labeled substrate and monitoring its incorporation into downstream metabolites over a time course. This approach provides kinetic information and insights into the dynamics of metabolic pathways, which is crucial for understanding how metabolic networks respond to perturbations. hmdb.ca

In Vivo Labeling: While cell culture studies are invaluable, in vivo labeling in animal models provides a more systemic and physiologically relevant view. nih.gov Supplementing drinking water with heavy water (D₂O) is a cost-effective method for partial labeling of a wide range of metabolites, enabling the study of their turnover in a whole-organism context. hmdb.ca Similarly, intravenous injection of deuterated tracers, like d3-carnitine, allows for monitoring the real-time flux of metabolites into specific tissues, such as muscle. nih.gov

These advanced strategies, summarized in the table below, are critical for moving beyond a static snapshot of the metabolome to a dynamic movie of metabolic function.

Labeling Strategy Description Primary Application Reference(s)
Global Isotope Labeling Cultivating organisms on a medium where a primary carbon source (e.g., glucose) is fully labeled with a stable isotope (e.g., U-¹³C).Metabolite annotation, internal standardization, and broad pathway discovery. nih.gov
Positional/Partial Labeling Using substrates labeled at specific atomic positions (e.g., 1,2-¹³C-glucose) or with a mix of labeled and unlabeled nutrients.Elucidation of specific biosynthetic routes and pathway mapping. cas.cz
In Vivo D₂O Labeling Administering heavy water (D₂O) to an organism to achieve widespread, partial deuterium (B1214612) labeling across the metabolome.Measuring metabolite and macromolecule turnover rates in a whole-organism context. hmdb.ca
Labeled Precursor Tracing Administering a specific labeled precursor (e.g., deuterated palmitate, d3-carnitine) to track its conversion into downstream products.Investigating the flux through a specific metabolic pathway and diagnosing metabolic disorders. nih.govnih.govnih.gov

Advanced Computational Approaches for Isomer Distinction and Quantitative Interpretation in Complex Biological Systems

A significant challenge in mass spectrometry (MS)-based metabolomics is the prevalence of isomers—molecules with the same chemical formula and mass but different structures. nih.gov Distinguishing between these isomers is critical for accurate biological interpretation, as different isomers can have vastly different metabolic roles. cas.cz Advanced computational methods are becoming indispensable for tackling this complexity.

The raw data generated from LC-MS experiments are vast and contain signals from thousands of molecules. nih.gov Computational tools are essential for processing this data, which includes filtering out non-biological signals, picking out relevant chromatographic peaks, and correcting for natural isotope abundances. nih.govnih.gov

Key computational advancements include:

Retention Time Prediction: Quantitative Structure-Retention Relationship (QSRR) models are being developed to predict the chromatographic retention times of metabolites. nih.gov By incorporating these predictions, algorithms can better differentiate between isomers that have very similar mass spectra but separate chromatographically.

In Silico Fragmentation: Computational tools can simulate the fragmentation of molecules in a mass spectrometer. By comparing the experimentally observed MS/MS fragmentation pattern with a library of in silico generated patterns, researchers can increase confidence in metabolite identification. nih.gov

Network-Based Annotation: Tools like Global Natural Products Social Molecular Networking (GNPS) use the principle of spectral similarity to group structurally related molecules into networks. nih.govnih.gov This approach can help in propagating annotations from a known metabolite to other, unknown but structurally similar, compounds within the same network, aiding in the identification of novel metabolites.

Machine Learning: Machine learning algorithms are increasingly being used to improve data quality, automatically identify metabolites, and recognize complex patterns in large datasets that may not be apparent to human researchers. nih.gov

These computational strategies are crucial for interpreting the complex datasets generated in deuterated acylcarnitine tracing studies, enabling more reliable quantification and confident structural annotation of metabolites.

Integration of Deuterated Acylcarnitine Tracing with Multi-Omics Data for Systems Biology Research

To gain a holistic understanding of biological systems, it is necessary to integrate information from various molecular layers. Systems biology aims to achieve this by combining data from genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites). nih.govhmdb.ca Deuterated acylcarnitine tracing provides a dynamic functional readout of metabolic pathways, which is a critical component of this integrated approach. hmdb.ca

Integrating metabolomic flux data with other omics datasets allows researchers to:

Link Genetic Variation to Metabolic Function: By combining genomic data with metabolic flux data from tracer experiments, scientists can understand how genetic mutations, such as those causing inborn errors of metabolism, lead to specific metabolic dysfunctions.

Connect Gene Expression to Metabolic Output: Transcriptomic data reveals which genes are being expressed, while tracer metabolomics shows the actual functional output of those genes in terms of metabolic activity. For example, a study might correlate the upregulation of genes involved in fatty acid oxidation with an increased flux of labeled fatty acids through the β-oxidation pathway. nih.govnih.gov

Build Comprehensive Metabolic Models: The data from tracer experiments are used to build and refine genome-scale metabolic models. nih.gov These computational models can simulate metabolic behavior under different conditions, predict the effects of genetic or pharmacological perturbations, and identify key control points in metabolic networks.

The integration of these diverse datasets is often facilitated by sophisticated computational and bioinformatics platforms that can handle and find correlations within large, heterogeneous data. hmdb.ca This systems-level view is essential for understanding complex diseases where multiple factors interact, and for identifying novel therapeutic targets. hmdb.ca

Application of (L)-Suberyl Carnitine-d3 Inner Salt in Mechanistic Studies of Specific Metabolic Pathways

(L)-Suberyl Carnitine is a dicarboxylic acylcarnitine, a class of metabolites that becomes particularly important under conditions of metabolic stress or in certain inherited metabolic diseases. hmdb.ca Its deuterated form, this compound, has significant applications as an internal standard for quantitative analysis and as a tracer for mechanistic studies.

The primary roles and applications in research include:

Internal Standard for Disease Biomarker Quantification: Suberoyl-L-carnitine is a known biomarker for disorders of fatty acid oxidation and peroxisomal biogenesis. hmdb.canih.govnih.gov In these conditions, the normal process of breaking down fatty acids is impaired, leading to an accumulation of intermediates that are processed through alternative routes like omega-oxidation, resulting in dicarboxylic acids such as suberic acid, which are then esterified to carnitine. For accurate diagnosis and monitoring, patient samples are analyzed by mass spectrometry. The addition of a known amount of this compound to the sample allows for precise quantification of the endogenous, non-labeled suberoyl carnitine, correcting for variations in sample preparation and instrument response.

Tracing Fatty Acid Oxidation Pathways: Dynamic studies often use deuterated precursors to trace their metabolic fate. For example, researchers incubate patient-derived cells (e.g., peripheral blood mononuclear cells) with deuterium-labeled palmitic acid. nih.govnih.gov By measuring the amount of labeled downstream metabolites, including labeled suberoyl carnitine, they can determine the rate of flux through the fatty acid oxidation pathway and pinpoint specific enzyme deficiencies. nih.gov In this context, non-labeled this compound serves as a crucial reference point for chromatography and mass spectrometry.

Investigating Dicarboxylic Acylcarnitine Clearance and Metabolism: While many studies focus on the production of suberoyl carnitine, its fate is also of biological importance. Administering this compound directly as a tracer would allow researchers to study its transport, uptake into different tissues, and subsequent metabolic processing or excretion. This could provide insights into the mechanisms by which the body attempts to clear these potentially toxic metabolites and how those clearance mechanisms are affected in disease states. This approach is analogous to studies where d3-L-carnitine is used to trace its uptake and conversion to acetylcarnitine in muscle tissue. nih.gov

Through these applications, this compound and other deuterated acylcarnitines are instrumental in advancing our understanding of metabolic pathways and improving the diagnosis of complex metabolic diseases. avantiresearch.com

Q & A

Q. How can researchers align their data with FAIR principles (Findable, Accessible, Interoperable, Reusable)?

  • Methodological Answer : Deposit raw MS/MS spectra in public repositories (e.g., MetaboLights or GNPS) with standardized metadata (SMILES strings, CAS numbers). Use platforms like Galaxy for workflow sharing, ensuring compatibility with tools like XCMS Online .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.